molecular formula C12H20ClN5 B12230024 1-(1-ethylpyrazol-4-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine;hydrochloride

1-(1-ethylpyrazol-4-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine;hydrochloride

Cat. No.: B12230024
M. Wt: 269.77 g/mol
InChI Key: SLPWHHCFKBDEOC-UHFFFAOYSA-N
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Description

1-(1-ethylpyrazol-4-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine;hydrochloride is a chemical compound with the molecular formula C9H15Cl2N5 It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms

Preparation Methods

The synthesis of 1-(1-ethylpyrazol-4-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-ethylpyrazole, which is then subjected to further reactions.

    Reaction Conditions: The key step involves the reaction of 1-ethylpyrazole with formaldehyde and a secondary amine under acidic conditions to form the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(1-ethylpyrazol-4-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens and alkylating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

1-(1-ethylpyrazol-4-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-ethylpyrazol-4-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: These interactions can affect various biochemical pathways, resulting in the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory properties.

Comparison with Similar Compounds

1-(1-ethylpyrazol-4-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine;hydrochloride can be compared with other similar compounds, such as:

    1-ethylpyrazole: A simpler derivative of pyrazole with similar chemical properties.

    1-(1-ethylpyrazol-4-yl)methanol: Another derivative with a hydroxyl group instead of an amine group.

    1-(1-ethylpyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indolehydrochloride: A more complex compound with additional functional groups and potential biological activities.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

1-(1-ethylpyrazol-4-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-3-16-9-11(7-14-16)5-13-6-12-8-15-17(4-2)10-12;/h7-10,13H,3-6H2,1-2H3;1H

InChI Key

SLPWHHCFKBDEOC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CN(N=C2)CC.Cl

Origin of Product

United States

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